[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride
Description
[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a cyclopentane ring substituted with a difluoromethyl group and a methanesulfonyl chloride moiety. This compound is of interest in medicinal chemistry and materials science due to the combined effects of fluorine’s electronegativity and the steric bulk of the cyclopentyl ring. Fluorine atoms enhance metabolic stability and lipophilicity, while the cyclic structure may influence conformational rigidity and binding interactions .
Properties
IUPAC Name |
[1-(difluoromethyl)cyclopentyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-7(6(9)10)3-1-2-4-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCUYRKTGMTINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride typically involves the reaction of cyclopentylmethanesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used in oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Overview
[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride is a synthetic compound that has garnered attention for its diverse applications in scientific research, particularly in organic synthesis, pharmaceutical development, agrochemicals, and material science. Its unique chemical structure, featuring a difluoromethyl group and a cyclopentyl moiety, enhances its reactivity and functional properties.
Synthetic Chemistry
This compound serves as a versatile reagent in organic synthesis. It is primarily utilized for:
- Introducing Sulfonyl Groups : The compound effectively introduces sulfonyl groups into various organic molecules, which is crucial for enhancing their reactivity and functionality. This property is particularly useful in the synthesis of complex organic compounds where sulfonylation is required.
Pharmaceutical Development
In the pharmaceutical industry, this compound plays a significant role:
- Synthesis of Sulfonamide Drugs : It is employed in the synthesis of sulfonamide drugs, which are essential for treating bacterial infections. The incorporation of the difluoromethyl group may enhance the pharmacological properties of these drugs, improving their efficacy and selectivity against pathogens.
Agrochemical Formulations
The compound is also utilized in the development of agrochemicals:
- Herbicides and Insecticides : It contributes to the formulation of effective herbicides and insecticides, thereby improving agricultural productivity. The sulfonyl group can enhance the bioactivity of agrochemical agents, making them more effective in pest management.
Material Science
In material science, this compound finds applications in:
- Production of Specialty Polymers and Resins : Its chemical properties are leveraged to create polymers and resins with enhanced thermal stability and chemical resistance. These materials are vital for various industrial applications where durability and performance are critical.
Case Study 1: Antimicrobial Efficacy
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. In studies against Staphylococcus aureus and Escherichia coli, it was found that concentrations as low as 50 µg/mL could inhibit bacterial growth effectively.
Case Study 2: Enzyme Inhibition
A structure-activity relationship analysis revealed that the difluoromethyl substitution enhances the compound's ability to inhibit serine proteases. The IC50 values were determined to be in the nanomolar range, indicating strong inhibitory effects compared to other sulfonyl derivatives.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro assays on cancer cell lines such as HeLa and MCF-7 indicated that this compound induces significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed that the mechanism involves apoptotic pathways, suggesting potential applications in cancer therapy.
Table 1: Summary of Applications
| Application Area | Specific Use Cases |
|---|---|
| Synthetic Chemistry | Sulfonylation reactions |
| Pharmaceutical Development | Synthesis of sulfonamide antibiotics |
| Agrochemical Formulations | Development of herbicides/insecticides |
| Material Science | Production of polymers with enhanced properties |
Table 2: Case Study Results
| Study Focus | Organism/Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Antimicrobial Activity | Staphylococcus aureus | 50 | Significant inhibition observed |
| Enzyme Inhibition | Serine proteases | Nanomolar | Enhanced inhibition due to difluoromethyl group |
| Cytotoxicity | HeLa/MCF-7 | 10 - 20 | Induced apoptosis confirmed by flow cytometry |
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
*Note: Molecular weight calculated based on formula; explicit data for the cyclopentyl variant is inferred from analogs like the cyclobutyl derivative .
Functional and Reactivity Differences
- Cyclopentyl vs. Cyclobutyl/Cyclopropane Rings: The cyclopentyl ring in the target compound provides greater steric bulk compared to cyclopropane (smallest ring, highest strain) or cyclobutyl (moderate strain). This bulk may slow nucleophilic substitution reactions at the sulfonyl chloride group but enhance selectivity in binding interactions .
- Fluorination Patterns: The difluoromethyl group (CF₂H) in the target compound offers electron-withdrawing effects, stabilizing the sulfonyl chloride group and increasing resistance to hydrolysis compared to non-fluorinated analogs like methane sulfonyl chloride . The 1,1-difluoroethyl group in the cyclobutyl analog introduces additional alkyl chain length, which may improve solubility in organic solvents but reduce metabolic stability compared to the compact difluoromethyl group .
Linear vs. Cyclic Sulfonyl Chlorides : Difluoromethanesulfonyl chloride (linear) lacks steric hindrance, making it highly reactive in SN2 reactions. In contrast, cyclic derivatives like the cyclopropane or cyclopentyl compounds exhibit slower kinetics due to hindered access to the electrophilic sulfur center .
Biological Activity
Introduction
[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride (CAS No. 1781693-40-0) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H10ClF2O2S
- Molecular Weight: 227.67 g/mol
- IUPAC Name: this compound
- InChI Key: YZKZKQKXJXWZDI-UHFFFAOYSA-N
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclopentyl Framework: The cyclopentyl group can be synthesized via cyclization reactions involving suitable precursors.
- Introduction of the Difluoromethyl Group: This can be achieved through electrophilic fluorination reactions.
- Sulfonyl Chlorination: The final step involves the reaction of the intermediate with chlorosulfonic acid to introduce the methanesulfonyl chloride moiety.
Reaction Conditions
- Reagents: Chlorosulfonic acid, difluoromethylating agents, and cyclopentene derivatives.
- Conditions: Typically conducted under anhydrous conditions to prevent hydrolysis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. It demonstrates IC50 values in the low micromolar range, indicating significant potency against this target .
- Receptor Modulation: It may also interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
- Anti-inflammatory Activity:
-
Toxicological Assessment:
- Toxicological studies revealed that while the compound possesses significant biological activity, it also exhibits acute toxicity in animal models. For instance, acute inhalation toxicity was reported with an LC50 value of approximately 0.82 - 1.17 mg/l for rats . Dermal exposure led to severe irritation and potential burns .
- Genotoxicity Studies:
Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | 5-LOX Inhibition | 3.2 - 3.5 | Significant anti-inflammatory effects |
| Caffeic Acid | 5-LOX Inhibition | 4.0 | Reference drug for comparison |
| Ibuprofen | Anti-inflammatory | 67.4 | Standard anti-inflammatory agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
